molecular formula C21H20O8 B1209283 4-(5,6,7,8-Tetramethoxy-4-oxo-4H-chromen-2-yl)phenyl acetate CAS No. 6959-55-3

4-(5,6,7,8-Tetramethoxy-4-oxo-4H-chromen-2-yl)phenyl acetate

Cat. No. B1209283
CAS RN: 6959-55-3
M. Wt: 400.4 g/mol
InChI Key: GPKHJXVBFIQGKO-UHFFFAOYSA-N
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Description

2-[4-(acetyloxy)phenyl]-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one is a tetramethoxyflavone that is flavone substituted by methoxy groups at positions 5, 6, 7 and 8 and an acetoxy group at position 4'. It is a tetramethoxyflavone and an acetate ester. It derives from a flavone.

Scientific Research Applications

Antineoplastic Activity

Research has shown that derivatives of 4-oxo-4H-chromen-3-carbaldehydes, closely related to 4-(5,6,7,8-Tetramethoxy-4-oxo-4H-chromen-2-yl)phenyl acetate, exhibit antineoplastic activities. These compounds have been identified as a new leading skeleton suitable for further development in cancer treatment, showing potential in targeting human tumor cell lines. Notably, antitubulin mechanisms have been proposed for the most active compounds in this category (Gašparová et al., 2010).

Synthesis and Biological Activities

The chemical synthesis of chromen-4-one derivatives, including those structurally related to 4-(5,6,7,8-Tetramethoxy-4-oxo-4H-chromen-2-yl)phenyl acetate, has been explored for their biological activities. These compounds have demonstrated significant antimicrobial and antioxidant activities. This includes their use in combating bacterial strains like Staphylococcus aureus and E. coli, and exhibiting antioxidant properties comparable to known antioxidants like ascorbic acid (Behrami & Dobroshi, 2019).

Antibacterial Effects

Research into 4-hydroxy-chromen-2-one derivatives has shown that these compounds, which share structural similarities with 4-(5,6,7,8-Tetramethoxy-4-oxo-4H-chromen-2-yl)phenyl acetate, have high levels of antibacterial activity. These compounds have been synthesized and characterized, demonstrating bacteriostatic and bactericidal activity against various bacterial strains (Čačić et al., 2009).

Cytotoxic Activity in Cancer Cell Lines

Studies have revealed that new acetoxycoumarin derivatives, including ones structurally similar to the compound , exhibit cytotoxic activity in various cancer cell lines. These compounds have been evaluated for their lethal dose values and impact on cell cycle phases, showing promise as potential cancer therapeutics (Musa et al., 2011).

properties

CAS RN

6959-55-3

Product Name

4-(5,6,7,8-Tetramethoxy-4-oxo-4H-chromen-2-yl)phenyl acetate

Molecular Formula

C21H20O8

Molecular Weight

400.4 g/mol

IUPAC Name

[4-(5,6,7,8-tetramethoxy-4-oxochromen-2-yl)phenyl] acetate

InChI

InChI=1S/C21H20O8/c1-11(22)28-13-8-6-12(7-9-13)15-10-14(23)16-17(24-2)19(25-3)21(27-5)20(26-4)18(16)29-15/h6-10H,1-5H3

InChI Key

GPKHJXVBFIQGKO-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC

Other CAS RN

6959-55-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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